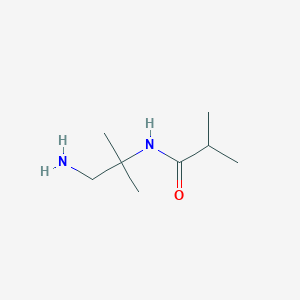![molecular formula C12H17N3O B13183654 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13183654.png)
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring, a five-membered ring containing two nitrogen atoms, and a spiro-connected azaspiro nonane ring. The presence of the pyrazole ring imparts significant pharmacological potential, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by spirocyclization to form the azaspiro nonane structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to scale up the production while minimizing environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic substitution using halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-Pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
- 4-(1H-Pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
- 3-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one
Uniqueness
4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonan-1-one is unique due to the presence of the methyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties .
Propiedades
Fórmula molecular |
C12H17N3O |
|---|---|
Peso molecular |
219.28 g/mol |
Nombre IUPAC |
4-(2-methylpyrazol-3-yl)-2-azaspiro[4.4]nonan-1-one |
InChI |
InChI=1S/C12H17N3O/c1-15-10(4-7-14-15)9-8-13-11(16)12(9)5-2-3-6-12/h4,7,9H,2-3,5-6,8H2,1H3,(H,13,16) |
Clave InChI |
VCPJSKKKYCLNKY-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CNC(=O)C23CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


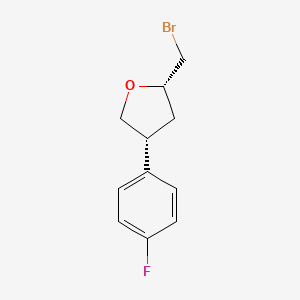
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)

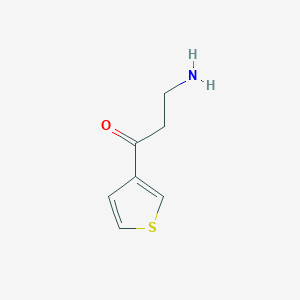
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclopropylethan-1-ol](/img/structure/B13183615.png)
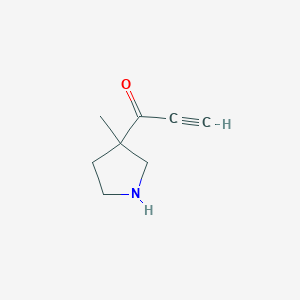

![Bicyclo[6.1.0]nonan-4-amine](/img/structure/B13183634.png)
![2,5-Dimethyl-octahydropyrrolo[2,3-c]pyrrole](/img/structure/B13183636.png)
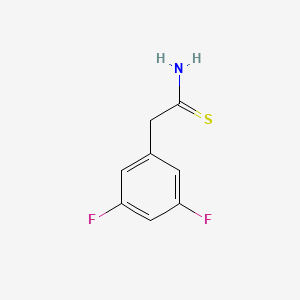
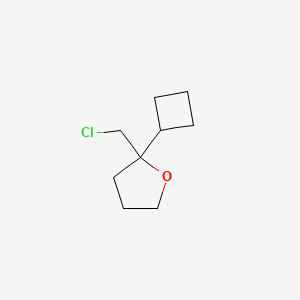
![4-(2-Aminoethyl)-1-azabicyclo[3.3.1]nonan-4-ol](/img/structure/B13183648.png)
